molecular formula C22H23N3O3 B2384095 4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(p-tolyl)butanamide CAS No. 946267-01-2

4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(p-tolyl)butanamide

Cat. No. B2384095
M. Wt: 377.444
InChI Key: YYCMBGNENDKFMK-UHFFFAOYSA-N
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Description

4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(p-tolyl)butanamide, also known as Compound 1, is a novel small molecule that has recently gained attention in the scientific community due to its potential as a therapeutic agent. In

Scientific Research Applications

Metabolic Pathway and Biological Activity Studies

  • Studies on related compounds have elucidated metabolic pathways involving hydroxylation followed by methoxylation, showcasing how structural modifications can impact biological activity. This is particularly relevant in the context of antimitotic agents, where the chirality of isomers influences potency, underscoring the significance of stereochemistry in drug design and pharmacological efficacy (Temple & Rener, 1992).

Antinociceptive Activity

  • Derivatives of 6-(4-methoxyphenyl)-3(2H)-pyridazinone have been synthesized and shown to possess significant antinociceptive activities, surpassing that of aspirin in some cases. This highlights the potential for developing new pain management therapies from structurally related compounds (Doğruer et al., 2000).

Antimicrobial and Anticancer Applications

  • Research into arylazopyrazole pyrimidone clubbed compounds, which share functional group similarities, revealed antimicrobial activity against various bacterial and fungal strains. This underscores the broader antimicrobial potential of compounds within this chemical class (Sarvaiya et al., 2019).
  • Another study focused on novel amide-based carboxylic acids, including a derivative with a methoxyphenyl group, demonstrated promising in vitro antimicrobial, anticancer, antileishmanial activities, and interaction with SS-DNA, suggesting the potential utility of such compounds in therapeutic applications (Sirajuddin et al., 2015).

Chemical Transformations and Synthetic Applications

  • The transformation of pyrido[1,2-a]pyrazine derivatives into various heterocyclic compounds demonstrates the versatility of these chemical structures in synthesizing diverse biologically active molecules. This type of research lays the groundwork for the development of novel therapeutic agents (Kolar et al., 1996).

properties

IUPAC Name

4-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-methylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-16-5-9-18(10-6-16)23-21(26)4-3-15-25-22(27)14-13-20(24-25)17-7-11-19(28-2)12-8-17/h5-14H,3-4,15H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCMBGNENDKFMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(p-tolyl)butanamide

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